molecular formula C10H13FN2O B12120011 4-amino-N-(4-fluorophenyl)butanamide

4-amino-N-(4-fluorophenyl)butanamide

Cat. No.: B12120011
M. Wt: 196.22 g/mol
InChI Key: JEYXIWVCVCBIGS-UHFFFAOYSA-N
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Description

4-amino-N-(4-fluorophenyl)butanamide is an organic compound with the molecular formula C10H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-fluorophenyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and butyric acid.

    Amidation Reaction: The 4-fluoroaniline undergoes an amidation reaction with butyric acid or its derivatives (such as butyryl chloride) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Optimization of Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize production rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

4-amino-N-(4-fluorophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-chlorophenyl)butanamide: Similar structure with a chlorine atom instead of fluorine.

    4-amino-N-(4-bromophenyl)butanamide: Similar structure with a bromine atom instead of fluorine.

    4-amino-N-(4-methylphenyl)butanamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

4-amino-N-(4-fluorophenyl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

4-amino-N-(4-fluorophenyl)butanamide

InChI

InChI=1S/C10H13FN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12/h3-6H,1-2,7,12H2,(H,13,14)

InChI Key

JEYXIWVCVCBIGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCN)F

Origin of Product

United States

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